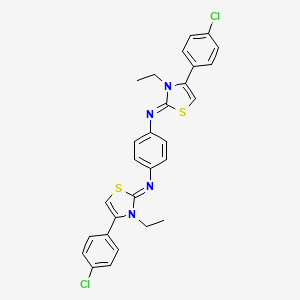
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine typically involves the condensation of 4-chlorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1,4-phenylenediamine under reflux conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Catalysts and automated processes may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including as drugs for treating infections, cancer, and other diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism by which N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~4~-bis((2E)-4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
- N~1~,N~4~-bis((2E)-4-(4-fluorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is unique due to the presence of the 4-chlorophenyl group, which may impart specific electronic and steric properties that influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C28H24Cl2N4S2 |
|---|---|
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-[4-[[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]phenyl]-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H24Cl2N4S2/c1-3-33-25(19-5-9-21(29)10-6-19)17-35-27(33)31-23-13-15-24(16-14-23)32-28-34(4-2)26(18-36-28)20-7-11-22(30)12-8-20/h5-18H,3-4H2,1-2H3 |
Clé InChI |
VCTCWONKEOMUAE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CSC1=NC2=CC=C(C=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)CC)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)


![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)



![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)
